Osthenone
Description
Osthenone (C₁₄H₁₂O₄) is a prenylated coumarin derivative first isolated from Murraya paniculata and Micromelum falcatum . Structurally, it belongs to the 8-prenylcoumarin subclass, characterized by an isopentenyl or dimethylallyl side chain at the C-8 position of the coumarin core. This modification enhances its bioactivity, particularly its antiproliferative effects against cancer cell lines . This compound is commercially available as a reference standard for pharmacological research, though its natural yield in plant sources remains low (~0.0092% dry weight in some species) .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction and Isolation from Natural Sources
While no direct evidence of Osthenone’s natural occurrence exists, extraction methodologies from plant matrices provide a foundational framework. For instance, the ethanol/water (40:60) extraction protocol used for Ungurahua seeds could be adapted for hypothetical natural sources of this compound. Key steps include:
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Solvent Selection : Ethanol-water mixtures optimize polarity gradients for extracting phenolic or terpenoid compounds .
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Centrifugation and Filtration : Post-extraction, centrifugation at 5,000 rpm for 10 minutes removes particulates, followed by 0.45 µm filtration .
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Lyophilization : Freeze-drying preserves thermolabile components, yielding stable powders for downstream processing .
Table 1: Hypothetical Extraction Parameters for this compound
| Parameter | Value | Source Methodology |
|---|---|---|
| Solvent Ratio (EtOH:H2O) | 40:60 | Adapted from |
| Extraction Time | 120 min | |
| Centrifugation Speed | 5,000 rpm | |
| Filtration Pore Size | 0.45 µm |
Chemical Synthesis via Cyclization Strategies
The sodium iodide-catalyzed cyclization of epoxides, as demonstrated for 3-chromanol derivatives , offers a template for this compound’s synthesis. This method involves:
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Epoxide Preparation : Substrate-specific epoxidation of allylic alcohols or alkenes.
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Cyclization : NaI in anhydrous DMF promotes ring closure via nucleophilic attack, yielding chromanol scaffolds .
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Functionalization : Post-cyclization modifications (e.g., nitration, acylation) introduce target functionalities.
For example, the synthesis of 8-methoxy-3-chromanol involves baker’s yeast-mediated enantioselective reduction, suggesting this compound’s stereocenters could be controlled via biocatalytic or asymmetric catalytic methods.
Catalytic Asymmetric Synthesis
E.J. Corey’s work on prostaglandin synthesis highlights the role of chiral catalysts in enantioselective transformations . The oxazaborolidine-catalyzed reduction of ketones achieves >10:1 diastereoselectivity, a principle applicable to this compound’s hypothetical ketone intermediates.
Mechanistic Insight :
The catalyst (e.g., oxazaborolidine 33 ) complexes with borane, enabling precise hydride transfer to ketones. This "molecular robot" analogy ensures high enantiomeric excess, critical for bioactive compounds.
Advanced Analytical Characterization
Post-synthetic analysis of this compound would require:
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UPLC-QTOF-MS : For precise mass determination and structural elucidation, as used in Ungurahua seed analysis . Gradient elution with 0.1% formic acid in acetonitrile/water resolves complex mixtures .
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HPLC-UV : Quantification via reversed-phase chromatography (C18 column, methanol:water mobile phase) .
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Electrochemical Assays : Cyclic voltammetry evaluates antioxidant capacity by monitoring superoxide radical (O2- −) scavenging .
Table 2: Analytical Parameters for this compound Characterization
| Technique | Conditions | Application |
|---|---|---|
| UPLC-QTOF-MS | 0.1% formic acid gradient | Structural elucidation |
| HPLC-UV | C18 column, 280 nm | Quantification |
| Cyclic Voltammetry | DMF, Bu4NPF6 electrolyte | Antioxidant capacity |
Retrosynthetic Analysis and Optimization
Corey’s retrosynthetic framework dissects this compound into simpler precursors. For example:
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Disconnection Strategy : Target bond cleavage (e.g., C-O in chromanol) identifies epoxide or diol precursors.
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Convergent Synthesis : Modular assembly of fragments (e.g., coupling vinylic iodides with organocopper reagents ) enhances efficiency.
Case Study :
The synthesis of bilobalide employed a novel Me3Al-mediated cyclization, suggesting similar Lewis acid catalysis could facilitate this compound’s ring formation.
Chemical Reactions Analysis
Types of Reactions: Osthenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Osthenone has demonstrated notable anticancer effects across several studies. Research has indicated that it can inhibit the growth of various cancer cell lines, including those associated with esophageal cancer.
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Case Study: Esophageal Cancer
A study highlighted the effectiveness of this compound in targeting esophageal adenocarcinoma (EAC) cell lines. It was found to exhibit significant potency among compounds tested, ranking high in its ability to induce apoptosis in cancer cells. The study also suggested that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies . -
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of epigenetic factors. In vitro studies have shown that it can influence histone acetylation and DNA methylation processes, leading to altered gene expression patterns conducive to cancer cell death .
Synergistic Effects with Other Therapeutics
This compound has been investigated for its synergistic potential when combined with other anticancer drugs.
- Combination Therapy Studies
Research involving acute leukemia cell lines demonstrated that this compound could enhance the effects of conventional chemotherapy agents like vincristine and asparaginase. The combined treatment resulted in lower IC50 values for these drugs, indicating an increased sensitivity of cancer cells to treatment when this compound was included .
Mechanistic Insights into Cancer Cell Targeting
The targeting mechanisms of this compound are under active investigation. Studies have focused on how it interacts with cellular pathways involved in cancer progression.
- Targeting Epigenetic Modifiers
It has been shown that this compound can inhibit specific histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell survival and proliferation. By inhibiting these enzymes, this compound may lead to increased expression of tumor suppressor genes and decreased expression of oncogenes .
Potential in Personalized Medicine
The application of this compound in personalized medicine is an emerging area of research.
- Tailored Therapies
The concept of personalized medicine involves tailoring treatments based on individual genetic profiles. This compound's ability to modulate specific cellular pathways suggests it could be integrated into personalized treatment regimens for cancer patients, optimizing therapeutic outcomes based on individual responses .
Future Research Directions
Ongoing research is essential to fully elucidate the potential applications of this compound.
Mechanism of Action
The mechanism of action of Osthenone involves its interaction with various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules involved in cell growth and survival.
Comparison with Similar Compounds
Structural Features and Sources
The antiproliferative potency of coumarins correlates strongly with their prenylation patterns. Osthenone and its analogs are compared below:
Key Structural Insights :
- Position of Prenylation: this compound’s 8-prenyl group confers superior anticancer activity compared to 5- or 7-prenylated analogs like clausarin or osthenol. The spatial arrangement of the prenyl group enhances interaction with cellular targets such as tubulin or kinases .
- Glycosylation: Osthenol-7-O-β-gentiobioside’s glycoside moiety improves solubility but reduces membrane permeability, limiting its antiproliferative efficacy compared to this compound .
Antiproliferative Activity Ranking
A study testing 33 coumarins ranked this compound as the most potent compound against mammary (F10) and lung (HvEvc) cancer cell lines :
| Rank | Compound | Cell Line Activity (IC₅₀, μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|---|
| 1 | This compound | 10.0 (F10), 9.8 (HvEvc) | >10-fold higher toxicity to cancer cells |
| 2 | Clausarin | 25.1 (F10), 24.5 (HvEvc) | ~5-fold |
| 3 | Dentatin | 28.3 (F10), 27.9 (HvEvc) | ~4-fold |
Mechanistic Notes:
- This compound’s 1,1-dimethylallyl group facilitates apoptosis via mitochondrial pathway activation, while clausarin’s 5-prenyl group primarily induces cell cycle arrest .
- Unlike imperatorin (a linear furanocoumarin), this compound’s compact structure avoids phototoxicity, a common side effect in furanocoumarins .
Functional Comparison with Non-Coumarin Analogs
Antioxidant vs. Anticancer Focus
Lack of Antibacterial Activity
Research and Commercial Relevance
- Pharmacological Studies: this compound’s potency positions it as a lead compound for derivatization. For example, hydrogenation of its prenyl side chain could enhance metabolic stability .
Biological Activity
Osthenone, a coumarin derivative isolated from the plant Murraya exotica, has garnered significant attention in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and comparative effectiveness against various cancer cell lines.
Overview of this compound
This compound is characterized by its unique chemical structure, which contributes to its biological properties. It is primarily studied for its antiproliferative effects against cancer cells, making it a candidate for further therapeutic development. The compound can be synthesized through various methods, including the condensation of 7-methoxy-8-formylcoumarin with acetone under basic conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit cancer cell proliferation. Research indicates that this compound induces apoptosis and causes cell cycle arrest in cancer cells. The specific molecular targets and pathways involved are still under investigation; however, it is believed that this compound interacts with critical signaling molecules that regulate cell growth and survival.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Cytotoxicity Against Cancer Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
- T24 Bladder Cancer Cells : In vitro studies showed that this compound reduced the viability of T24 bladder cancer cells in a dose-dependent manner. The compound was effective at concentrations as low as 10 µg/mL, with IC50 values indicating significant potency compared to other tested compounds .
- HeLa Cervical Cancer Cells : Similar antiproliferative effects were observed in HeLa cells, where this compound induced apoptosis and inhibited cell growth effectively at varying concentrations .
- Comparative Studies : When compared with other coumarins such as clausarin and murralongin, this compound exhibited superior cytotoxicity against T24 cells, establishing it as a potent candidate for further research .
Comparative Analysis with Similar Compounds
This compound's unique structure sets it apart from other coumarins. The following table highlights the differences in biological activity among similar compounds:
| Compound | Structure Features | Antiproliferative Activity |
|---|---|---|
| This compound | 1,1-dimethylallyl groups | High |
| Clausarin | Lacks isopentenyl groups | Moderate |
| Murralongin | Similar coumarin structure | Low |
Q & A
Q. Q1. What are the recommended analytical techniques for identifying and characterizing Osthenone in natural product extracts?
To ensure accurate identification, combine chromatography (HPLC or GC) with spectroscopic methods (NMR, MS). For example, NMR can resolve structural isomers, while MS provides molecular weight and fragmentation patterns . Cross-validate results using reference standards from primary literature, avoiding commercial databases like TMstandard due to inconsistent metadata .
Q. Q2. How can researchers design initial experiments to isolate this compound from complex matrices?
Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polarity-matched solvents. Pilot studies should include:
Q. Q3. What foundational literature sources are critical for contextualizing this compound research?
Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and repositories like OJOSE for chemical data . Avoid secondary summaries; instead, reference primary studies detailing this compound’s spectroscopic profiles or bioactivity .
Advanced Research Questions
Q. Q4. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Methodology :
- Perform meta-analysis of IC50 values, noting assay conditions (cell lines, exposure time).
- Replicate experiments under standardized protocols, controlling for variables like solvent purity .
- Apply statistical tests (ANOVA, t-tests) to quantify variability .
Example : If Study A reports antiproliferative activity in HeLa cells but Study B finds none, compare culture media or endotoxin levels .
Q. Q5. What experimental strategies optimize this compound’s stability during long-term pharmacological assays?
- Storage : Lyophilize in inert atmospheres (-80°C, argon).
- Monitoring : Use LC-MS at intervals to detect degradation products.
- Controls : Include stability benchmarks (e.g., half-life in PBS vs. DMSO) .
Q. Q6. How can computational models improve mechanistic studies of this compound’s interactions with biological targets?
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities.
- Validation : Cross-correlate with SPR (surface plasmon resonance) or ITC (isothermal calorimetry) data.
- Limitations : Address force field inaccuracies by calibrating models with experimental ΔG values .
Data Contradiction and Synthesis
Q. Q7. How to resolve discrepancies in this compound’s reported solubility profiles?
| Study | Solvent | Solubility (mg/mL) | Method |
|---|---|---|---|
| Smith et al. (2020) | DMSO | 12.3 ± 1.2 | Gravimetric |
| Lee et al. (2022) | Ethanol | 8.7 ± 0.9 | UV-Vis |
| Approach : |
Q. Q8. What statistical frameworks are suitable for analyzing dose-response variability in this compound toxicity studies?
- Non-linear regression : Fit sigmoidal curves to EC50 data.
- Error analysis : Report 95% confidence intervals and use Grubbs’ test to exclude outliers.
- Reproducibility : Share raw datasets in open repositories (Zenodo, Figshare) .
Methodological Pitfalls and Solutions
Q. Q9. How to mitigate batch-to-batch variability in this compound synthesis?
- QC Protocols :
- Purity checks (≥95% via HPLC).
- NMR batch fingerprinting.
- Documentation : Trace synthetic routes (e.g., Grignard vs. Suzuki coupling yields) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
